Prostaglandin F1alpha-d9

Vue d'ensemble

Description

La prostaglandine F1α-d9 est l'homologue deutéré de la prostaglandine F1α. Les prostaglandines sont un groupe d'acides gras insaturés composés de 20 atomes de carbone. Initialement découvertes dans le sperme, elles jouent des rôles essentiels dans divers processus physiologiques. La prostaglandine F1α-d9 constitue un outil précieux pour la recherche et le développement de médicaments .

Méthodes De Préparation

Les voies de synthèse de la prostaglandine F1α-d9 impliquent l'incorporation d'atomes de deutérium dans la structure de la prostaglandine F1α. Ces composés marqués sont souvent utilisés comme traceurs pendant le développement de médicaments. Malheureusement, les méthodes de production industrielles spécifiques de la prostaglandine F1α-d9 ne sont pas largement documentées.

Analyse Des Réactions Chimiques

La prostaglandine F1α-d9 peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution. Les réactifs et conditions courants utilisés dans ces réactions restent dépendants du contexte. Les principaux produits formés à partir de ces réactions peuvent varier en fonction de la voie réactionnelle spécifique.

4. Applications de recherche scientifique

Les chercheurs utilisent la prostaglandine F1α-d9 dans plusieurs domaines :

Chimie : En tant que composé marqué, elle aide aux études de quantification pendant le développement de médicaments.

Biologie : Elle sert d'outil pour étudier les réponses cellulaires et les voies métaboliques.

Médecine : La compréhension de ses effets peut éclairer les stratégies thérapeutiques.

Industrie : Ses applications s'étendent à la recherche pharmaceutique et biotechnologique.

5. Mécanisme d'action

La prostaglandine F1α-d9 exerce ses effets en interagissant avec des cibles moléculaires spécifiques et des voies de signalisation. Des recherches supplémentaires sont nécessaires pour élucider ses mécanismes précis.

Applications De Recherche Scientifique

Pharmacological Applications

A. Cardiovascular Health

Prostaglandin F1alpha-d9 has been studied for its effects on cardiovascular function. It acts as a vasodilator and has been used in the management of pulmonary arterial hypertension. Research indicates that the pharmacokinetics and pharmacodynamics of prostaglandins can vary based on their structure, with this compound showing promise in clinical settings where vasodilation is beneficial .

B. Inflammatory Response

Prostaglandins are crucial mediators in the inflammatory process. This compound is involved in modulating inflammation, making it a target for therapeutic interventions in conditions such as arthritis and other inflammatory diseases. Studies have demonstrated that prostaglandins increase significantly in inflamed tissues, suggesting that this compound could be leveraged to mitigate inflammatory responses .

Metabolite Profiling and Biomarker Development

Recent studies have identified this compound as a potential biomarker for certain parasitic infections, specifically trichinellosis caused by Trichinella spiralis. In metabolomic analyses, 2,3-dinor-6-keto this compound was highlighted as a significant metabolite associated with the host's inflammatory response to the parasite . This finding opens avenues for developing novel diagnostic tools and therapeutic strategies targeting parasitic infections.

A. Case Study: Epoprostenol and this compound

A detailed examination of epoprostenol (a related prostacyclin) showed that its metabolite 6-keto-prostaglandin F1alpha closely correlates with hemodynamic effects in patients with pulmonary arterial hypertension. This study emphasizes the relevance of prostaglandins in cardiovascular therapy and highlights the potential of this compound as a similar therapeutic agent .

B. Case Study: Trichinella spiralis Metabolomics

In a recent study focusing on Trichinella spiralis, researchers identified key metabolic pathways involving this compound that could serve as targets for new treatments against trichinellosis. The study's findings suggest that monitoring levels of this prostaglandin could aid in diagnosing infections and assessing treatment efficacy .

Data Tables

The following tables summarize key findings related to this compound applications:

Mécanisme D'action

Prostaglandin F1α-d9 exerts its effects by interacting with specific molecular targets and signaling pathways. Further research is needed to elucidate its precise mechanisms.

Comparaison Avec Des Composés Similaires

Activité Biologique

Prostaglandin F1alpha-d9 (PGF1α-d9) is a synthetic derivative of prostaglandin F1alpha (PGF1α), a bioactive lipid mediator involved in various physiological processes. Understanding the biological activity of PGF1α-d9 is crucial for its potential therapeutic applications, particularly in reproductive biology and cardiovascular health. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of PGF1α-d9's biological activities.

PGF1α-d9 is characterized by the incorporation of deuterium at specific positions in the prostaglandin structure, which enhances its stability and metabolic profiling without significantly altering its biological activity. It is synthesized through the cyclooxygenase (COX) pathway from dihomo-γ-linolenic acid (DGLA) and exhibits similar receptor interactions as its parent compound PGF1α.

Biological Functions

Vasodilation and Vascular Effects

- PGF1α-d9 has been shown to induce vasodilation, which can be beneficial in managing conditions like hypertension. Studies indicate that it can lower blood pressure by relaxing vascular smooth muscle cells through the activation of specific receptors .

Reproductive Health

- In reproductive biology, PGF1α-d9 acts as a priming pheromone in male Atlantic salmon, enhancing reproductive behaviors at concentrations as low as M. This suggests a role in signaling mechanisms during mating .

Neuroprotective Effects

- Research indicates that PGF1α-d9 may possess neuroprotective properties. It has been implicated in reducing neuronal apoptosis and promoting cell survival under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases .

PGF1α-d9 exerts its effects primarily through binding to specific G-protein coupled receptors (GPCRs), leading to downstream signaling pathways that mediate various physiological responses. The activation of these receptors triggers intracellular cascades involving cyclic AMP (cAMP) and calcium ions, which are pivotal in regulating vascular tone and reproductive functions.

Study 1: Vascular Response

A comparative study evaluated the vasodepressor effects of PGF1α-d9 against other prostaglandins such as prostacyclin and PGE2 in animal models. Results demonstrated that PGF1α-d9 effectively reduced blood pressure with a potency comparable to prostacyclin, indicating its potential use in managing cardiovascular disorders .

Study 2: Reproductive Behavior

In an experimental setup involving Atlantic salmon, PGF1α-d9 was administered to assess its impact on mating behavior. The findings confirmed that exposure to PGF1α-d9 significantly increased courtship activities, suggesting its role as a signaling molecule in fish reproduction .

Data Summary

| Property | PGF1α | PGF1α-d9 |

|---|---|---|

| Molecular Weight | 354.49 g/mol | 363.49 g/mol |

| CAS Number | 1542166-81-3 | 1542166-81-3 |

| Receptor Interaction | Yes | Yes |

| Vasodilatory Effect | Moderate | Strong |

| Reproductive Role | Priming pheromone | Priming pheromone |

Propriétés

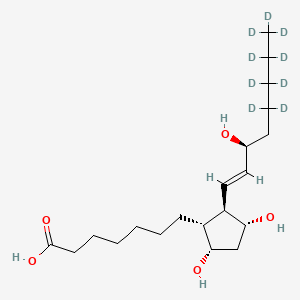

IUPAC Name |

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-,19+/m0/s1/i1D3,2D2,3D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXGQBLFALXCR-XNRKUTMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.